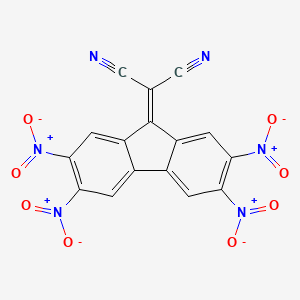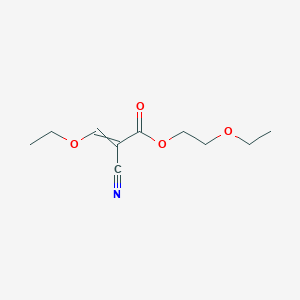
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate typically involves the esterification of 2-cyano-3-ethoxyacrylic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products
Hydrolysis: Yields 2-cyano-3-ethoxyacrylic acid and 2-ethoxyethanol.
Nucleophilic Substitution: Produces various substituted acrylates depending on the nucleophile used.
Addition Reactions: Forms addition products with the nucleophile or electrophile added across the double bond.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive acrylate group
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This can result in the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of an ethoxyethyl group.
Methyl 2-cyano-3-ethoxyacrylate: Similar structure but with a methyl group instead of an ethoxyethyl group.
2-Cyano-3-ethoxyacrylic acid: The corresponding carboxylic acid derivative.
Uniqueness
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its combination of an acrylate ester and a cyano group, which imparts distinct reactivity and potential bioactivity. The presence of the ethoxyethyl group also influences its solubility and chemical properties, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
89377-92-4 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C10H15NO4/c1-3-13-5-6-15-10(12)9(7-11)8-14-4-2/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XFFBPAMFPNNNCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C(=COCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


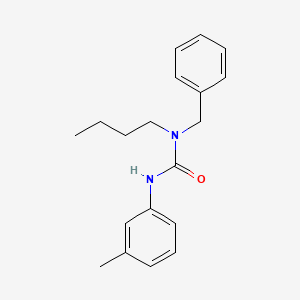
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
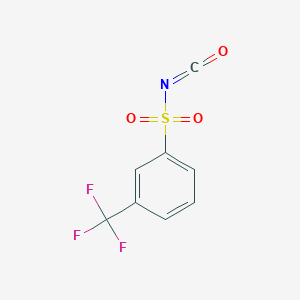
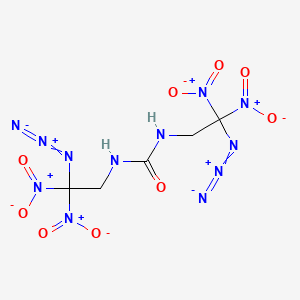
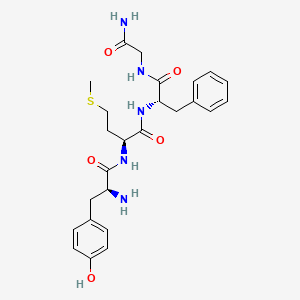
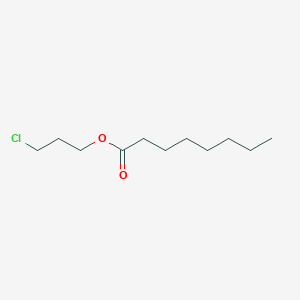
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

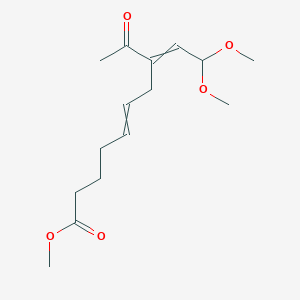
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
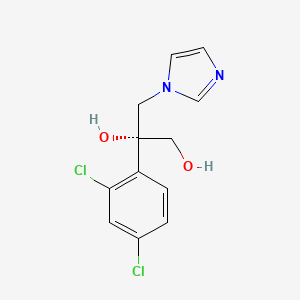

![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)
